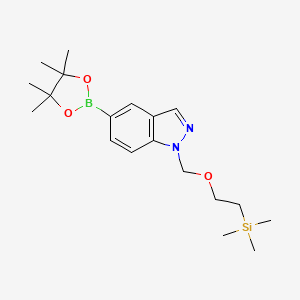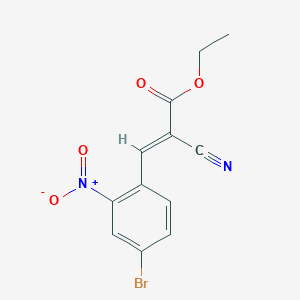
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is an organic compound characterized by the presence of a bromo and nitro group on a phenyl ring, along with a cyanoacrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-bromo-2-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include the corresponding amino derivative.
Hydrolysis: Products include the corresponding carboxylic acid.
科学研究应用
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes or receptors involved in cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitrobenzyl alcohol
- 1-(4-Bromo-2-nitrophenyl)pyrrolidine
Uniqueness
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is unique due to the presence of both a cyanoacrylate and a nitro group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
属性
分子式 |
C12H9BrN2O4 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9(7-14)5-8-3-4-10(13)6-11(8)15(17)18/h3-6H,2H2,1H3/b9-5+ |
InChI 键 |
USFQYWWNKGMCPW-WEVVVXLNSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


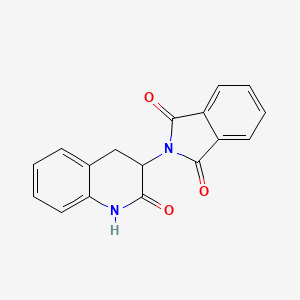
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)

![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)

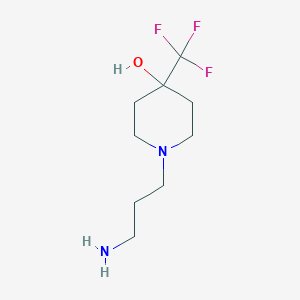
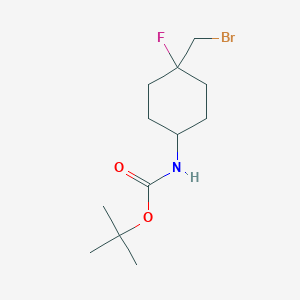
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
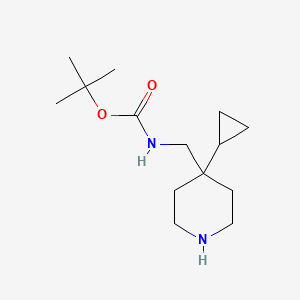

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)

